6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one

Lead-like properties Fragment-based drug discovery Physicochemical profiling

Inconsistent batch purity and zinc-chelating impurities often compromise enzymatic assay reproducibility. CAS 1153410-46-8 solves this as a validated, high-purity triazolopyrimidinone scaffold for MMP-13 fragment-based design and kinase selectivity control experiments. - Purity: ≥98% (HPLC), minimizing zinc-chelating interference in enzymatic assays. - Utility: Confirmed bidentate zinc-binding pharmacophore with an unsubstituted 5-position for SAR library growth. - Supply: Available from multiple vendors; 98% purity is the industry standard for this compound.

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 1153410-46-8
Cat. No. B3003941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one
CAS1153410-46-8
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCC(C)C1=CC(=O)NC(=N1)C2=NC=NN2
InChIInChI=1S/C9H11N5O/c1-5(2)6-3-7(15)13-9(12-6)8-10-4-11-14-8/h3-5H,1-2H3,(H,10,11,14)(H,12,13,15)
InChIKeyBQGZPGQSWWGVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1153410-46-8: Chemical Identity and Scaffold Context


6-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one (CAS 1153410-46-8) is a heterocyclic small molecule (C9H11N5O, MW 205.22 g/mol) that incorporates a 4(3H)-pyrimidinone core substituted at the 6-position with an isopropyl group and at the 2-position with a 1H-1,2,4-triazol-5-yl moiety [1]. The compound belongs to the triazolopyrimidinone scaffold class, which has been investigated as a privileged chemotype for kinase inhibition (including HPK1, PI3K/mTOR, and tankyrase), metalloproteinase (MMP-13) zinc-binding group (ZBG) applications, and GPCR modulation [2][3]. It is commercially available from multiple vendors at purities ≥95–98% and is cataloged in PubChem (CID 136157139) [1].

Why Generic Substitution Fails for CAS 1153410-46-8


Within the triazolopyrimidinone scaffold class, minor structural modifications produce large shifts in target engagement and selectivity profile. The specific combination of a 6-isopropyl substituent and an unsubstituted 2-(1,2,4-triazol-5-yl) group in CAS 1153410-46-8 defines a distinct pharmacophoric fingerprint. The 5-position of the pyrimidinone ring is unsubstituted, which critically differentiates it from the 5-iodo analog (5-iodo-6-isopropyl-2-(4H-1,2,4-triazol-3-yl)-4(3H)-pyrimidinone, ChemSpider CSID:49355165), where halogen introduction alters both steric bulk and electronic properties, affecting zinc-binding capacity in MMP inhibition and kinase hinge-binding geometry [1]. Furthermore, the 1,2,4-triazole regioisomer (3-yl vs. 5-yl attachment) influences tautomeric equilibrium and hydrogen-bond donor/acceptor topology, a parameter known to govern selectivity among MMP isoforms and across the kinome [1][2]. Generic interchange without verifying the exact substitution pattern risks selecting a compound with a qualitatively different target inhibition profile.

CAS 1153410-46-8 Quantitative Evidence Guide


Molecular Weight vs. Clinical Triazolopyrimidine Candidates

CAS 1153410-46-8 (MW 205.22 g/mol) is significantly smaller than fused [1,2,4]triazolo[4,3-a]pyrimidine and triazolopyrimidinone clinical candidates such as Basroparib (STP1002, MW > 400) or the CCR2/CCR5 antagonist series (MW range 350–500). Its low molecular weight (205 Da), low calculated logP (XLogP3-AA = 0.5), and topological polar surface area of 83 Ų place it within lead-like chemical space favorable for fragment-based screening or as a minimalist pharmacophore probe [1]. In contrast, the 5-iodo analog (MW 331.11 Da) carries an additional 126 Da, substantially altering ligand efficiency metrics .

Lead-like properties Fragment-based drug discovery Physicochemical profiling

Hydrogen-Bond Donor Architecture vs. N-Substituted Analogs

The 1,2,4-triazole moiety in CAS 1153410-46-8 is unsubstituted at the N-1 position, preserving two hydrogen-bond donors (N-H on pyrimidinone and N-H on triazole) and four hydrogen-bond acceptors. This HBD/HBA arrangement is critical for zinc-binding group (ZBG) function in MMP inhibition: the 1,2,4-triazol-3-yl moiety acts as a bidentate ZBG chelating the catalytic Zn²⁺ ion. QSAR analysis of fused pyrimidine derivatives possessing a 1,2,4-triazol-3-yl ZBG demonstrated that modifications altering HBD count or triazole N-substitution pattern directly impact MMP-13 inhibitory potency (pIC₅₀) [1]. N-alkylated triazole analogs lose one HBD, which abrogates the bidentate zinc coordination geometry essential for MMP-13 inhibition [1].

Zinc-binding group MMP-13 inhibition Tautomerism

Synthetic Diversification vs. 5-Halogenated Analogs

CAS 1153410-46-8 bears no substituent at the 5-position of the pyrimidinone ring, whereas the closest cataloged analog, 5-iodo-6-isopropyl-2-(4H-1,2,4-triazol-3-yl)-4(3H)-pyrimidinone, carries a covalent iodine atom at this position . The unsubstituted 5-position of CAS 1153410-46-8 provides a reactive site for electrophilic aromatic substitution, directed C-H functionalization, or halogenation to install diverse functional groups, making it a versatile synthetic intermediate. The 5-iodo analog, by contrast, is a pre-functionalized end-point suitable primarily for cross-coupling reactions (Suzuki, Sonogashira) but limits diversification options involving electrophilic chemistry [1].

Synthetic intermediate Cross-coupling Medicinal chemistry

Purity Grade Impact on Assay Reproducibility

CAS 1153410-46-8 is available from multiple vendors with documented purity specifications. Leyan Chemical supplies the compound at 98% purity (Cat. No. 1420047), while AKSci offers it at 95% minimum purity (Cat. No. 7253EM) . This purity differential (≥3%) is meaningful in the context of kinase inhibition or GPCR functional assays: a 95% purity product may contain up to 5% impurities that, if possessing intrinsic biological activity (e.g., metal chelators, reactive electrophiles), could confound IC₅₀ determinations or generate false-positive hits in high-throughput screening campaigns. The 98% grade provides a tighter impurity budget for dose-response studies.

Purity specification Procurement quality Assay reproducibility

Triazolopyrimidinone Scaffold Privilege vs. Isosteres

The triazolopyrimidinone scaffold class, of which CAS 1153410-46-8 is a minimal representative, has demonstrated target engagement across multiple protein families. The triazolopyrimidinone core has yielded potent HPK1 inhibitors (triazolopyrimidinone described as a 'privileged chemical scaffold' for selective kinase inhibition) [1], intracellular CCR2/CCR5 antagonists with IC₅₀ values in the nanomolar range (e.g., 571 nM at CCR5) [2], tankyrase inhibitors progressing to clinical candidates (Basroparib/STP1002) [3], and ferrochelatase (FECH) inhibitors with antiangiogenic activity [4]. This multi-target scaffold privilege is mechanistically linked to the 1,2,4-triazole moiety's ability to serve as a metal-coordinating ZBG (MMP-13) or as an ATP-mimetic hinge binder (kinases), combined with the pyrimidinone ring's capacity for additional target-specific interactions [2][5].

Kinase inhibition GPCR modulation Scaffold privilege

CAS 1153410-46-8 Recommended Applications


Fragment-Based Discovery for MMP-13 Zinc-Binding Programs

Given its low molecular weight (205 Da), favorable lead-like properties (XLogP3 = 0.5, TPSA = 83 Ų), and the presence of an intact 1,2,4-triazol-3-yl zinc-binding group validated in MMP-13 QSAR models [1], CAS 1153410-46-8 is suitable as a fragment hit for structure-based design of MMP-13 inhibitors. Its minimal scaffold retains the bidentate zinc-chelating pharmacophore while leaving the 5-position available for growing vectors into the S1′ selectivity pocket. Procurement at 98% purity is recommended to minimize zinc-chelating impurity interference in enzymatic assays .

Triazolopyrimidinone SAR Library Diversification

The unsubstituted 5-position of the pyrimidinone ring differentiates CAS 1153410-46-8 from the 5-iodo analog and enables electrophilic halogenation, nitration, or directed C-H functionalization to generate diverse 5-substituted analogs in a single synthetic step [1]. This makes the compound an efficient central intermediate for constructing focused libraries exploring 5-position SAR while holding the 6-isopropyl and 2-triazole substituents constant. The 95–98% purity grades from multiple vendors ensure adequate starting material quality for library synthesis .

Negative Control for HPK1/Tankyrase Assays

The triazolopyrimidinone scaffold has produced potent HPK1 inhibitors and tankyrase inhibitors (Basroparib/STP1002) where substitution at multiple positions drives potency [1]. CAS 1153410-46-8, lacking the elaborated substituents found in optimized leads, is expected to exhibit substantially reduced or absent activity at these targets. This differential—minimal scaffold with no tailored substituents versus fully optimized congeners—makes it suitable as a tool compound for confirming that biological activity in cellular assays is driven by specific target engagement rather than non-specific triazolopyrimidinone scaffold effects.

Physicochemical Reference for ADMET Calibration

The computed physicochemical properties of CAS 1153410-46-8 (MW 205.22, XLogP3 0.5, TPSA 83 Ų, HBD 2, HBA 4, rotatable bonds 2) place it at the boundary of fragment-like and lead-like chemical space [1]. These well-defined, computationally tractable properties make it a useful reference standard for calibrating in silico ADMET prediction models or HPLC logD determination methods. The availability from multiple vendors and its cataloging in PubChem (CID 136157139) facilitate cross-laboratory method validation [1].

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